N-(9-芴甲氧羰基)-1,2,3,4-四氢-1-萘胺-4-甲酸

描述

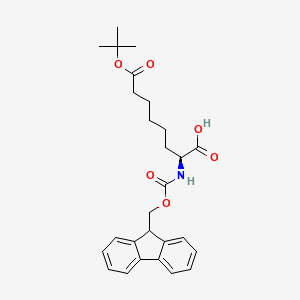

“N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid” is a compound that is related to a class of compounds known as N-(fluorenyl-9-methoxycarbonyl) amino acids . These compounds are used in peptide synthesis . They are also known to possess a broad spectrum of anti-inflammatory activity .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C19H15NO5 . The InChI representation of the molecule is InChI=1S/C19H15NO5/c21-17-9-10-18 (22)20 (17)25-19 (23)24-11-16-14-7-3-1-5-12 (14)13-6-2-4-8-15 (13)16/h1-8,16H,9-11H2 .Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role in peptide synthesis. The Fmoc group is removed in a deprotection step, which is crucial to secure a good quality product in Fmoc solid phase peptide synthesis . The removal of the Fmoc group is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are related to its role in peptide synthesis. It is soluble in dimethyl sulfoxide and dimethyl formamide . It is also employed in the synthesis of glycopeptides .科学研究应用

Peptide Synthesis

This compound is utilized as a coupling agent in peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during the synthesis process, which is crucial for forming peptide bonds without unwanted side reactions .

Antibacterial Hydrogels

In biomedical research, this compound has been integrated into supramolecular hydrogels with nano-hydroxyapatite to create materials with antibacterial properties and cytocompatibility. These hydrogels can be used for drug delivery systems and tissue engineering applications .

Enzyme Inhibition

Certain derivatives of this compound have shown potent inhibitory effects against human neutrophil elastase release, which is significant in developing treatments for inflammatory diseases .

Bone Infection Treatment

The compound has been studied for use in treating chronic osteomyelitis, an infection of the bone mainly caused by Staphylococcus aureus. It’s being explored as part of a treatment due to its potential antibacterial properties .

C-H Activation Methodology

This compound has been derived from a C-H Activation methodology developed by researchers, which involves Pd-mediated C-C bond formation. This method is significant in organic synthesis and pharmaceutical research .

COVID-19 Research Support

Products containing this compound have been used to support research on COVID-19, particularly in identifying the virus based on recommendations from health authorities like the CDC .

作用机制

Target of Action

The primary targets of N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid, also known as 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, are cancer cells and inflammatory cells . This compound has been shown to have potent anti-cancer activity and anti-inflammatory effects .

Mode of Action

This compound interacts with its targets by inhibiting the growth of cancer cells and reducing inflammation . It achieves this through its bulky and hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, which allows it to interact effectively with its targets .

Biochemical Pathways

It is known that the compound’s anti-cancer and anti-inflammatory effects involve the disruption of cellular processes in cancer cells and inflammatory cells .

Pharmacokinetics

It is known that the compound is orally active, suggesting good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and the reduction of inflammation . In studies, it has shown high growth inhibition in vitro against small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) lines .

未来方向

The future directions for this compound are related to its role in peptide synthesis. The Fmoc group, which is used in the synthesis of this compound, allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .

属性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)22-13-14-24(21-12-6-5-11-20(21)22)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVWENZFSHWYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392718.png)

![8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1392719.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid](/img/structure/B1392721.png)

![4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1392723.png)

![{4-[3-(Morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1392727.png)

![3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid](/img/structure/B1392728.png)

![3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid](/img/structure/B1392735.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B1392736.png)